N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide is a compound belonging to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds have been extensively studied for their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide involves multiple steps, starting from the acridine core. The acridine core can be synthesized through various methods, including the cyclization of N-phenylanthranilic acid derivatives .
Industrial Production Methods
Industrial production of acridine derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The acridine core can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include nitroso, nitro, and hydroxyl derivatives of this compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes like topoisomerase and telomerase, which are essential for DNA replication and repair . The compound’s semi-planar heterocyclic structure allows it to interact with various biomolecular targets, leading to its broad range of biological activities .
Comparison with Similar Compounds
N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide can be compared with other acridine derivatives, such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties and ability to inhibit topoisomerase.
Triazoloacridone (C-1305): Exhibits potent antitumor activity and has entered clinical studies.
Amsacrine (m-AMSA): Used in the treatment of acute lymphoblastic leukemia and known for its DNA intercalating properties.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its ability to interact with DNA and other biomolecular targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c24-18(23-26)11-2-1-5-12-21-20(25)16-9-6-8-15-13-14-7-3-4-10-17(14)22-19(15)16/h3-4,6-10,13,26H,1-2,5,11-12H2,(H,21,25)(H,23,24) |
InChI Key |
IQSOIKNMFKWXSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.